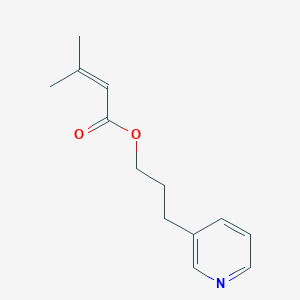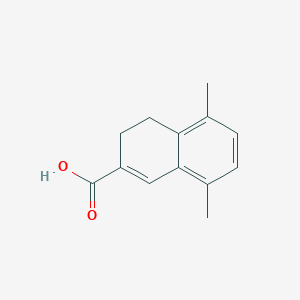
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound has been studied for its potential therapeutic applications and its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves multiple steps. One common method includes the use of isocyanide reagents. The process typically starts with the formation of an imidazobenzodiazepine intermediate. This intermediate is then subjected to a one-pot condensation reaction with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. This approach not only improves yield but also minimizes the formation of by-products, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of derivatives with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies to understand the biological mechanisms of benzodiazepines.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and anticonvulsant agent.
Wirkmechanismus
The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar pharmacological properties.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties.
Uniqueness
8-Chloro-1-(2-fluorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro and fluoro substituent on the benzodiazepine core enhances its binding affinity to the GABA receptor, making it a potent compound with potential therapeutic applications .
Eigenschaften
CAS-Nummer |
81078-24-2 |
|---|---|
Molekularformel |
C16H11ClFNO |
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
8-chloro-1-(2-fluorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11ClFNO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
InChI-Schlüssel |
OZOLHPLJSODQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


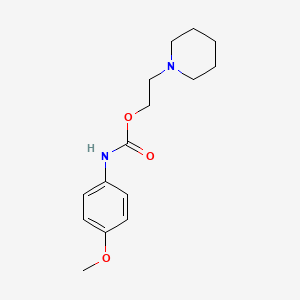





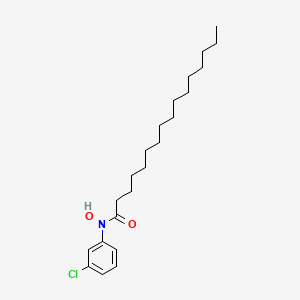
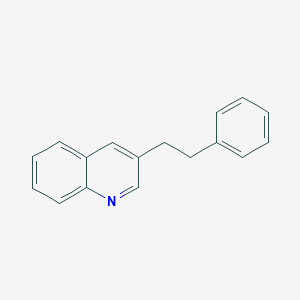

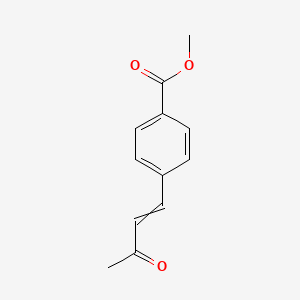
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

